(Z)-2-cyano-3-(4-(pentyloxy)phenyl)-N-phenylacrylamide
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Overview
Description
(Z)-2-cyano-3-(4-(pentyloxy)phenyl)-N-phenylacrylamide is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a pentyloxy group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often involved in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to carbon–carbon bond formation, as suggested by its potential role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis, contributing to the formation of complex organic structures.
Pharmacokinetics
Similar compounds are known to have relatively stable and readily prepared properties, which could suggest good bioavailability .
Result of Action
The result of the compound’s action would likely be the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic structures. This is based on its potential role in Suzuki–Miyaura cross-coupling reactions .
Action Environment
The action, efficacy, and stability of (Z)-2-cyano-3-(4-(pentyloxy)phenyl)-N-phenylacrylamide could be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that the compound could be stable and effective under a wide range of conditions.
Preparation Methods
The synthesis of (Z)-2-cyano-3-(4-(pentyloxy)phenyl)-N-phenylacrylamide typically involves a multi-step process. One common method includes the reaction of 4-(pentyloxy)benzaldehyde with malononitrile in the presence of a base to form the corresponding (Z)-2-cyano-3-(4-(pentyloxy)phenyl)acrylonitrile. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
(Z)-2-cyano-3-(4-(pentyloxy)phenyl)-N-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
(Z)-2-cyano-3-(4-(pentyloxy)phenyl)-N-phenylacrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
(Z)-2-cyano-3-(4-(pentyloxy)phenyl)-N-phenylacrylamide can be compared with other similar compounds, such as:
- (Z)-3-(4-isopropylphenyl)acrylic acid
- (Z)-3-(3-butoxyphenyl)acrylic acid
- (Z)-3-(naphthalen-1-yl)acrylic acid
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activities. The presence of the pentyloxy group in this compound makes it unique and may enhance its ability to interact with specific molecular targets .
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-pentoxyphenyl)-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-3-7-14-25-20-12-10-17(11-13-20)15-18(16-22)21(24)23-19-8-5-4-6-9-19/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,23,24)/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKHEWFNECGTCM-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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